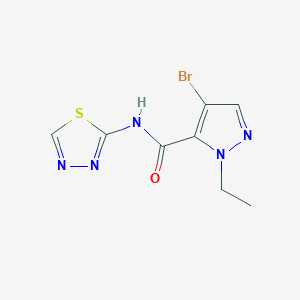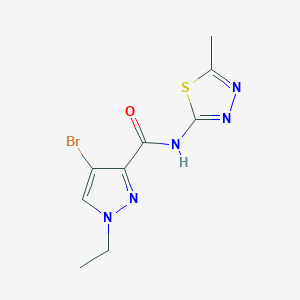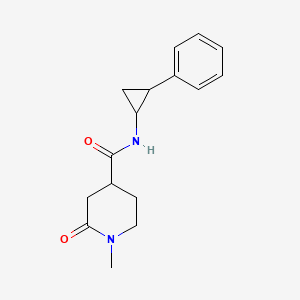![molecular formula C16H16N4O2 B7532114 3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7532114.png)
3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide, also known as IMB-X, is a chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide has been extensively studied in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit potent activity against a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, 3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties.
Mechanism of Action
The mechanism of action of 3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Studies have shown that 3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide can inhibit the activity of certain enzymes and proteins that are involved in disease progression, leading to the suppression of inflammatory responses, the reduction of oxidative stress, and the promotion of cell survival.
Biochemical and Physiological Effects:
3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of tumor growth, the reduction of amyloid beta accumulation in the brain, and the improvement of cognitive function in animal models of Alzheimer's disease. In addition, 3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide has been shown to protect against oxidative stress-induced cell damage, reduce inflammation, and promote cell survival.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide in lab experiments is its potent activity against a variety of diseases, making it a promising candidate for drug development. However, one of the limitations of using 3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the identification of new disease targets for 3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide. In addition, further studies are needed to elucidate the mechanism of action of 3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide and to explore its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide is a promising chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields. Its potent activity against a variety of diseases, anti-inflammatory, antioxidant, and neuroprotective properties, and wide range of biochemical and physiological effects make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Synthesis Methods
The synthesis of 3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide involves the reaction of 3-(imidazol-1-ylmethyl)benzoic acid with 5-methyl-1,2-oxazole-3-carboxaldehyde in the presence of a suitable catalyst. The resulting product is then subjected to further purification steps to obtain pure 3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide.
properties
IUPAC Name |
3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-12-7-15(19-22-12)9-18-16(21)14-4-2-3-13(8-14)10-20-6-5-17-11-20/h2-8,11H,9-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHHHFWLQUDZQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNC(=O)C2=CC=CC(=C2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-2-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B7532035.png)

![4-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B7532050.png)

![2-Ethoxy-1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B7532055.png)
![N-[(2-methoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7532064.png)

![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7532076.png)
![3-(carbamoylamino)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]benzamide](/img/structure/B7532080.png)
![2-(2,4-dioxopyrimidin-1-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]acetamide](/img/structure/B7532087.png)



![1-[4-[[(2,4-Difluorophenyl)methylamino]methyl]-2-fluorophenyl]piperidin-4-ol](/img/structure/B7532131.png)